Cyclopentanecarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDSSBMEKXHSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187610 | |
| Record name | Cyclopentane carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3400-45-1 | |
| Record name | Cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3400-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400451 | |
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| Record name | Cyclopentanecarboxylic acid | |
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| Record name | Cyclopentane carboxylic acid | |
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| Record name | Cyclopentanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.245 | |
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| Record name | CYCLOPENTANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6691VH94A | |
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Advanced Synthetic Methodologies for Cyclopentanecarboxylic Acid and Its Derivatives
Palladium-Catalyzed Hydrocarboxylation Approaches to Cyclopentanecarboxylic Acid
Palladium-catalyzed hydrocarboxylation represents a direct and atom-economical method for the synthesis of carboxylic acids from alkenes. This approach involves the addition of a hydrogen atom and a carboxylic acid group across the double bond of an olefin in the presence of carbon monoxide (CO) and a water source. For the synthesis of this compound, cyclopentene (B43876) serves as the starting material.
The general reaction can be represented as: C₅H₈ + CO + H₂O → C₅H₉CO₂H wikipedia.org
This transformation is typically catalyzed by a palladium complex, often in conjunction with specific ligands that influence the reaction's efficiency and selectivity. nih.govresearchgate.net The choice of ligand is crucial for modulating the activity and stability of the palladium catalyst. nih.govresearchgate.net For instance, the use of monodentate phosphoramidite (B1245037) ligands has been shown to be effective in similar hydroxycarbonylation reactions. While many hydrocarboxylation methods require high temperatures and pressures, recent advancements have focused on developing systems that operate under milder conditions. researchgate.netrsc.org The catalytic cycle is generally understood to involve the formation of a palladium-hydride species, which then undergoes migratory insertion with the alkene, followed by CO insertion and subsequent hydrolysis to yield the carboxylic acid and regenerate the catalyst.
Key features of this methodology include its high atom economy and the direct conversion of a simple hydrocarbon feedstock into a functionalized product.
Base-Induced Ring Contraction Techniques for this compound Synthesis
Ring contraction reactions provide an elegant pathway to cyclopentane (B165970) derivatives from more readily available six-membered rings. etsu.eduwikipedia.org One of the most prominent examples of a base-induced ring contraction is the Favorskii rearrangement. researchgate.net This reaction is particularly useful for synthesizing this compound esters from α-halocyclohexanones.
An established route involves the treatment of 2-chlorocyclohexanone (B41772) with a base, such as a sodium alkoxide. wikipedia.org The mechanism proceeds through the formation of a cyclopropanone (B1606653) intermediate via an intramolecular SN2 reaction. The base then attacks the carbonyl group, leading to the opening of the strained three-membered ring. This ring-opening occurs in a manner that results in the formation of the more stable cyclopentanecarboxylate (B8599756) ester, which can then be hydrolyzed to yield this compound. wikipedia.org
Table 1: Favorskii Rearrangement for this compound Synthesis
| Starting Material | Reagent | Intermediate | Product |
|---|
This technique is a powerful tool for accessing the cyclopentane ring system, leveraging the inherent reactivity of α-haloketones under basic conditions. researchgate.netgoogle.com
Oxidation Pathways for this compound Production
Oxidative methods are a cornerstone of carboxylic acid synthesis. A common two-step pathway to this compound begins with the oxidation of cyclopentanol (B49286) to cyclopentanone (B42830). brainly.com This initial oxidation can be achieved using a variety of oxidizing agents, such as Jones reagent (CrO₃ in H₂SO₄) or sodium dichromate with sulfuric acid. brainly.com
The resulting cyclopentanone can then be converted to this compound. While direct oxidation of cyclopentanone to the monocarboxylic acid is less common (strong oxidation tends to cleave the ring to form dicarboxylic acids like glutaric acid), specific synthetic sequences can achieve this transformation. bibliotekanauki.pl One such sequence involves a Grignard reaction, as detailed in the following section.
Grignard Reaction Mechanisms in this compound Synthesis
The Grignard reaction provides a classic and highly effective method for forming carbon-carbon bonds and synthesizing carboxylic acids. leah4sci.commasterorganicchemistry.com This method involves the reaction of a Grignard reagent (an organomagnesium halide) with carbon dioxide, followed by an acidic workup. youtube.comlibretexts.org
To synthesize this compound, a cyclopentyl Grignard reagent is first prepared from a cyclopentyl halide (e.g., cyclopentyl bromide) and magnesium metal in an anhydrous ether solvent. youtube.com
Step 1: Formation of Grignard Reagent C₅H₉Br + Mg → C₅H₉MgBr
This highly nucleophilic Grignard reagent then reacts with carbon dioxide (often in the form of dry ice). The nucleophilic carbon of the cyclopentyl group attacks the electrophilic carbon of CO₂, forming a halomagnesium carboxylate salt. libretexts.orgyoutube.com
Step 2: Carboxylation C₅H₉MgBr + CO₂ → C₅H₉CO₂MgBr
Step 3: Protonation Subsequent treatment with an aqueous acid (like H₃O⁺) protonates the carboxylate salt to yield the final this compound. youtube.comlibretexts.org C₅H₉CO₂MgBr + H₃O⁺ → C₅H₉CO₂H + Mg²⁺ + Br⁻ + H₂O
This method is versatile and generally provides good yields, with the primary limitation being the incompatibility of the Grignard reagent with acidic functional groups (e.g., -OH, -NH, -SH) in the substrate. libretexts.org
Stereospecific Synthesis of Chiral this compound Analogs
The synthesis of chiral, enantiomerically pure this compound derivatives is of significant interest, particularly for pharmaceutical applications where specific stereoisomers often exhibit desired biological activity.
Achieving regio- and stereoselectivity in the functionalization of a pre-existing cyclopentane ring is a formidable synthetic challenge. Recent advances have demonstrated the utility of palladium-catalyzed C-H activation to achieve such transformations. For example, a method for the γ-selective transannular C–H arylation of cyclopentane carboxylic acids has been developed. nih.gov
This reaction utilizes a specialized quinuclidine-pyridone ligand with a palladium catalyst to direct the arylation to the γ-position of the cyclopentane ring, overriding the typically favored β-position. nih.gov The reaction shows good functional group tolerance and allows for the synthesis of complex, stereodefined cyclopentane structures from simple starting materials.
Table 2: Palladium-Catalyzed Transannular γ-Arylation
| Substrate | Catalyst System | Coupling Partner | Key Feature |
|---|
This approach represents a significant step towards the precise "molecular editing" of saturated carbocyclic scaffolds. nih.gov
Cyclopentane rings are used to create conformationally constrained amino acids, which are valuable building blocks for peptidomimetics and foldamers. nih.gov These modified amino acids help to enforce specific secondary structures (like helices or turns) in peptides, which can enhance their biological activity and resistance to enzymatic degradation.
2-Aminothis compound (ACPC) is a prominent example used in the design of such foldamers. nih.gov The synthesis of all four stereoisomers of ACPC has been achieved on a scalable level. One reported synthesis involves the hydrogenolysis of a chiral precursor, followed by acid hydrolysis to yield the desired amino acid. For instance, the (1S,2S)-isomer can be prepared from its corresponding salt via hydrogenolysis using palladium on activated carbon, followed by hydrolysis with hydrochloric acid. nih.gov
The yields and stereochemical purity of these building blocks are critical for their successful incorporation into peptide synthesizers. The availability of all stereoisomers of ACPC provides a versatile toolbox for chemists to fine-tune the structure and function of novel peptide-based therapeutics. nih.gov
Synthesis of this compound Anhydride (B1165640) and its Derivatives
Cyclopentanecarboxylic anhydride and its derivatives are valuable reagents in organic synthesis, often used for introducing the cyclopentanecarbonyl moiety. The primary method for synthesizing simple acid anhydrides involves the dehydration of the corresponding carboxylic acid. For instance, Cyclopentanecarboxylic anhydride can be prepared from this compound. cymitquimica.com A common method for this transformation is the use of a dehydrating agent like acetic anhydride.
A typical laboratory-scale synthesis involves refluxing the corresponding dicarboxylic acid with an excess of acetic anhydride. For example, cyclopentane-1,3-dicarboxylic acid can be converted to its anhydride by refluxing for several hours in acetic anhydride. prepchem.com After the reaction is complete, the excess acetic anhydride is removed, often by distillation, and the desired anhydride is isolated and purified. prepchem.com This method is effective for creating cyclic anhydrides from di-acids located on the same ring structure, such as in the formation of cis-cyclopentane-1,2-dicarboxylic anhydride. guidechem.com
The reactivity of these anhydrides allows them to be used in various subsequent reactions. For example, they readily react with amines to form amides, a key step in the synthesis of more complex molecules. prepchem.comfishersci.co.uk
Table 1: Synthesis of Cyclopentanedicarboxylic Anhydride
| Reactant | Reagent | Conditions | Product |
|---|
Esterification and Amide Formation Reactions of this compound
Esterification
The conversion of this compound to its corresponding esters is a fundamental transformation in organic synthesis. The most common method is Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or toluenesulfonic acid. google.comchemguide.co.uk This reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation with a solvent like toluene. google.commasterorganicchemistry.com
The choice of alcohol can range from simple alkyl alcohols to more complex structures, depending on the desired ester. google.com However, for sterically hindered alcohols like t-butyl alcohol, direct Fischer esterification is inefficient. In such cases, alternative methods are employed, such as reacting this compound with isobutylene (B52900) in the presence of an acid catalyst. study.com
Amide Formation
The formation of amides from this compound typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. libretexts.org A direct reaction between the carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com
Common strategies for amide formation include:
Conversion to Acyl Chlorides: The carboxylic acid can be converted to the more reactive cyclopentanecarbonyl chloride using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. fishersci.co.uk
Use of Coupling Reagents: A wide variety of coupling reagents have been developed to facilitate amide bond formation directly from the carboxylic acid and amine. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. chemistrysteps.comaklectures.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. chemistrysteps.com
Titanium(IV) Chloride: Another method involves the use of reagents like titanium(IV) chloride (TiCl4) in a solvent such as pyridine. This mediates the direct condensation of carboxylic acids and amines to form amides in good yields. nih.gov
Table 2: Common Reagents for Esterification and Amide Formation
| Transformation | Reagent(s) | Key Features |
|---|---|---|
| Esterification | H₂SO₄, Alcohol | Reversible, requires excess alcohol or water removal. google.commasterorganicchemistry.com |
| Amide Formation | SOCl₂ or (COCl)₂, then Amine | Via acyl chloride intermediate, generally high yield. fishersci.co.uk |
| Amide Formation | DCC or EDC, Amine | Direct coupling, mild conditions. chemistrysteps.comaklectures.com |
| Amide Formation | TiCl₄, Pyridine, Amine | Direct condensation. nih.gov |
Decarboxylation Mechanisms of this compound Derivatives
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), does not readily occur with simple aliphatic carboxylic acids like this compound upon heating. libretexts.org However, specific structural features in its derivatives can facilitate this reaction, typically requiring the presence of an electron-withdrawing group at the β-position to the carboxyl group. pearson.comyoutube.com
For derivatives such as β-keto cyclopentanecarboxylic acids or cyclopentanedicarboxylic acids, the decarboxylation mechanism often proceeds through a cyclic transition state. youtube.comresearchgate.net
The mechanism for a β-keto acid derivative involves a six-membered, cyclic transition state (a pericyclic reaction). youtube.com
The carbonyl oxygen of the keto group forms a hydrogen bond with the acidic proton of the carboxylic acid.
Upon heating, a concerted rearrangement of electrons occurs.
This leads to the cleavage of the C-C bond, liberating CO₂ and forming an enol intermediate.
The enol then tautomerizes to the more stable ketone product.
Computational studies, such as those using density functional theory (B3LYP), have been employed to analyze the transition state structures and reaction pathways for the decarboxylation of related compounds like cyclopentene dicarboxylic acid derivatives. researchgate.net These studies confirm that the stereochemistry of the final product is determined by the relative stability of the transition states and the products themselves. researchgate.net In aqueous solutions, the mechanism can be more complex, potentially involving water molecules in the transition state. researchgate.net
Advanced Strategies for Late-Stage C-H Functionalization of this compound Derivatives
Late-stage C-H functionalization has become a powerful tool in medicinal chemistry and drug discovery, allowing for the direct modification of complex molecules at a late stage in the synthesis. nih.govsemanticscholar.org This approach avoids the need for lengthy de novo syntheses to introduce new functional groups. For this compound derivatives, which are common scaffolds in bioactive molecules, these strategies offer efficient pathways for creating structural diversity. researchgate.net
A key strategy involves transition metal-catalyzed C-H activation, where the carboxylic acid group acts as a native directing group to guide the catalyst to a specific C-H bond. nih.gov Palladium catalysis is frequently used for this purpose.
Recent advancements have enabled the challenging transannular γ-C-H functionalization of cycloalkane carboxylic acids, including cyclopentane systems. nih.gov This is significant because it allows for functionalization at positions that are typically less reactive. nih.gov
Methodology: Using specialized ligands, such as quinuclidine-pyridones, palladium catalysts can selectively activate and arylate the γ-methylene C-H bonds of cycloalkane carboxylic acids. nih.gov
Selectivity: These methods exhibit excellent regioselectivity for the γ-position, even in the presence of more traditionally reactive β-C-H bonds. nih.gov
Application: This strategy has been successfully applied to the late-stage functionalization of complex natural products, demonstrating its utility in complex molecular settings. nih.gov
These advanced C-H functionalization techniques provide a powerful toolbox for modifying this compound derivatives, enabling rapid access to novel analogues and expediting the drug discovery process. nih.govsemanticscholar.org
Total Synthesis Approaches in Natural Product Derivatives incorporating this compound Scaffolds
The cyclopentane ring is a structural motif found in a vast array of natural products, including terpenes, prostaglandins, and alkaloids. rsc.orgrsc.org Consequently, the synthesis of derivatives incorporating this compound scaffolds is a central theme in natural product synthesis.
Total synthesis strategies often focus on the stereocontrolled construction of the functionalized cyclopentane core. Several key approaches are utilized:
Ring Contraction Methods: One approach involves the synthesis of cyclopentane derivatives from more readily available cyclohexane (B81311) precursors through ring contraction. This can be achieved, for example, by reacting a cyclohexane diazoketone with an amine to form a cyclopentane acid amide. google.com
Intramolecular Cyclizations: Intramolecular reactions, such as the Wittig reaction, can be employed to form highly functionalized bicyclo[3.3.0]octane systems, which serve as versatile intermediates for a range of cyclopentanoid natural products like loganin (B1675030) and hirsutene. rsc.org
Cycloaddition Reactions: Cycloaddition reactions are another cornerstone for constructing the cyclopentane ring. These methods allow for the rapid assembly of the carbocyclic framework with good control over stereochemistry.
Asymmetric Synthesis from Chiral Precursors: Carbohydrates can serve as chiral starting materials for synthesizing optically active, highly functionalized carbocycles. For instance, Ferrier's carbocyclization reaction can convert aldohexoses into optically pure cyclohexanones, which can then be further manipulated to form cyclopentane-containing natural products. elsevierpure.com
The synthesis of natural products containing a cyclopropane (B1198618) ring fused or adjacent to a cyclopentane system, such as in certain terpenes and fatty acid metabolites, presents unique challenges. rsc.orgmarquette.edu Methods like Simmons-Smith cyclopropanation are often employed to install the three-membered ring with high diastereoselectivity, frequently directed by nearby hydroxyl groups. marquette.edu
Table 3: Selected Natural Products with Cyclopentane Scaffolds
| Natural Product Class | Key Synthetic Challenge | Common Synthetic Approach |
|---|---|---|
| Prostaglandins | Stereocontrol of multiple chiral centers | Conjugate addition, aldol (B89426) reactions |
| Iridoids (e.g., Loganin) | Construction of bicyclic core | Intramolecular cyclizations rsc.org |
Derivatization and Functionalization Strategies for Cyclopentanecarboxylic Acid
Introduction of Amino Acid Moieties and Protecting Groups (e.g., Boc, Cbz)
The incorporation of amino acid moieties into the cyclopentanecarboxylic acid framework is a key strategy for creating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. nih.gov This process typically involves the use of aminothis compound (ACPC) stereoisomers, which serve as constrained analogues of natural amino acids. acs.org The synthesis of peptides and peptidomimetics requires the use of protecting groups to prevent unwanted side reactions at the amino group.
Commonly used protecting groups include tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz). The Boc group is introduced by reacting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org This protecting group is stable to most nucleophiles and bases but can be readily removed under anhydrous acidic conditions. organic-chemistry.org For example, (1S,3R)-(+)-3-(Boc-amino)this compound is a commercially available building block used in solid-phase peptide synthesis. sigmaaldrich.com Similarly, the Cbz group is another widely used protecting group in peptide synthesis.
The coupling of these protected ACPC units with other amino acids or peptide fragments is achieved using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form amide bonds. nih.gov For instance, a protected and activated cyclopentane (B165970) β-amino acid can be reacted with glycine (B1666218) hydrochloride to form a dipeptide. nih.gov Subsequent deprotection of the amino group allows for further chain elongation, leading to the synthesis of complex peptides and peptidomimetics. nih.govacs.org
Table 1: Common Protecting Groups for Aminothis compound
| Protecting Group | Full Name | Reagent for Introduction | Cleavage Conditions |
|---|---|---|---|
| Boc | tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Anhydrous acid (e.g., TFA) organic-chemistry.org |
| Cbz | Carboxybenzyl | Benzyl chloroformate | Catalytic hydrogenation |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) acs.org |
Modification with Fluoroaromatic Substituents
The introduction of fluoroaromatic substituents onto the this compound scaffold is a valuable strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. One advanced method to achieve this is through palladium-catalyzed transannular C–H functionalization. nih.gov This reaction allows for the direct arylation of C(sp³)–H bonds at positions gamma (γ) to the carboxylic acid group, providing site- and diastereoselective synthesis of functionalized carbocycles. nih.gov
In a typical reaction, a substituted this compound is coupled with a fluoroaryl iodide in the presence of a palladium catalyst, such as Pd(OAc)₂, and a specialized ligand. The reaction conditions are optimized to favor the formation of the desired arylated product. For example, the γ-arylation of α-tertiary cyclopentanecarboxylic acids has been shown to proceed smoothly, yielding products in good yields. nih.gov This methodology allows for the introduction of a wide range of electronically varied para-substituted aryl iodides, including those bearing fluorine atoms. nih.gov
This direct functionalization approach offers significant advantages over traditional multi-step synthetic routes, enabling the efficient generation of novel this compound derivatives with tailored properties for drug discovery programs. nih.gov
Incorporation of Heterocyclic Systems (e.g., Tetrazole, Isoxazole)
The incorporation of heterocyclic systems, such as tetrazoles and isoxazoles, into the this compound structure can significantly influence the compound's biological activity, acidity, and metabolic profile. Isoxazoles, in particular, are considered privileged scaffolds in drug discovery. nih.gov
One synthetic route to isoxazole (B147169) derivatives involves a 1,3-dipolar cycloaddition reaction. nih.gov For example, 1-Phenyl-1-cyclopentanecarboxylic acid has been utilized as a precursor for the solid-phase synthesis of isoxazole and isoxazoline (B3343090) derivatives. alkalisci.comcenmed.com In this context, the carboxylic acid is converted into a suitable intermediate that can react with a nitrile oxide (the 1,3-dipole) to form the five-membered isoxazole ring. nih.gov This approach allows for the creation of a diverse library of substituted isoxazoles by varying the carboxylic acid derivative and the N-hydroxybenzimidoyl chloride used to generate the nitrile oxide in situ. nih.gov The resulting ester-functionalized isoxazoles can be further modified, for instance, by conversion to hydroxylamine (B1172632) derivatives. nih.gov
Acylamino-substituted fused this compound derivatives have also been described where the acyl group itself can be a heterocycle, including isoxazole, thiazole, and various oxadiazoles. google.com
Attachment of Alkyl Chains and Keto Groups
Modifying this compound with alkyl chains and keto groups provides another avenue for structural diversification. Alkylation can be achieved through various methods known in organic synthesis. For instance, the alkylation of an enolizable ester or nitrile derived from this compound can introduce alkyl substituents, particularly at the alpha position to the ester function. google.com
More advanced techniques involve direct C-H activation. Palladium-catalyzed methodologies enable the transannular functionalization of this compound, allowing for the introduction of alkyl groups at positions remote from the carboxyl group. nih.gov For example, α-alkyl substituents, including those with additional functional groups like esters or ethers, have been shown to be compatible with these methods. nih.gov
The introduction of a keto group can be accomplished through the oxidation of a corresponding secondary alcohol on the cyclopentane ring. A two-step synthesis of this compound from cyclopentanol (B49286), for example, proceeds through a cyclopentanone (B42830) intermediate, which is formed via oxidation using a reagent like the Jones reagent (CrO₃ in H₂SO₄). brainly.com This ketone intermediate can then be further functionalized or converted to the final carboxylic acid. brainly.com
Formation of Complex Cyclic Peptidomimetics
This compound and its amino-derivatives, particularly cis- and trans-2-aminothis compound (ACPC), are highly valuable building blocks for the synthesis of complex cyclic peptidomimetics. nih.govnih.gov These cyclic structures are designed to mimic the secondary structures of natural peptides, such as β-turns and helices, while offering enhanced resistance to enzymatic degradation. nih.govmdpi.com The constrained nature of the cyclopentane ring helps to pre-organize the peptide backbone into specific, well-defined conformations. nih.gov
The synthesis of these complex molecules involves sequential peptide coupling reactions, often performed on a solid support, followed by a final macrocyclization step. nih.gov For example, a linear peptide containing an ACPC residue can be synthesized, and then the N-terminus and C-terminus are joined to form a cyclic structure. nih.gov The inclusion of ACPC units has been shown to induce stable secondary structures; for instance, homo-oligomers of trans-ACPC can adopt a stable 12-helix conformation. nih.gov
Strategies such as the Pictet-Spengler reaction have also been employed to create more complex, polycyclic peptidomimetics that incorporate the cyclopentane scaffold within a larger, more rigid heterocyclic framework. ebrary.netebrary.net These advanced structures offer greater conformational rigidity, which can lead to improved metabolic stability and oral bioavailability. ebrary.net
Table 2: Examples of Peptidomimetic Structures Incorporating Cyclopentane Scaffolds
| Building Block | Resulting Structure Type | Key Feature | Reference |
|---|---|---|---|
| trans-2-Aminothis compound (trans-ACPC) | 12-Helix | Forms stable helical structures in homo-oligomers. | nih.gov |
| cis-2-Aminothis compound (cis-ACPC) | β-Sheet | Induces β-sheet secondary structures in homo-oligomers. | nih.gov |
| Tryptophan + Amino Aldehyde | Tetracyclic Tetrahydro-β-carbolines | Creates rigid, polycyclic systems via Pictet-Spengler reaction. | ebrary.net |
Synthesis of Substituted this compound Esters
The synthesis of substituted this compound esters is a fundamental transformation that provides intermediates for a wide range of more complex molecules. These esters can be prepared either by esterifying a pre-existing substituted this compound or by performing substitution reactions on a cyclopentanecarboxylate (B8599756) ester.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.commonash.edu Another common method is transesterification, where one ester is converted into another by exchanging the alkoxy group. masterorganicchemistry.comwikipedia.org This reaction can be catalyzed by either an acid or a base and is often driven to completion by using a large excess of the desired alcohol. wikipedia.orglibretexts.org For example, a methyl ester can be converted to an ethyl ester by treatment with sodium ethoxide in ethanol. masterorganicchemistry.com
Synthesis of the substituted cyclopentane ring itself can be accomplished through various routes. A classic approach involves the alkylation of diethyl malonate with 1,4-dibromobutane (B41627) to form a cyclopentane ring, followed by hydrolysis and decarboxylation to yield the carboxylic acid, which can then be esterified. patsnap.com Modern methods, such as palladium-catalyzed hydrocarboxylation of a substituted cyclopentene (B43876), can also produce these molecules. wikipedia.org The resulting substituted esters are valuable in diverse applications, including the synthesis of quinoline-based antimycobacterial agents where methyl and ethyl esters of substituted quinolinecarboxylic acids have shown significant activity. nih.gov
Modification of Biomolecules with this compound Anhydride (B1165640)
This compound anhydride is a reactive derivative that can be used to modify biomolecules, such as proteins and amino acids. The anhydride acts as an acylating agent, reacting with nucleophilic groups present in biomolecules, primarily the epsilon-amino group of lysine (B10760008) residues and the N-terminal amino group of proteins.
The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a stable amide bond. This process results in the covalent attachment of a cyclopentanecarbonyl moiety to the biomolecule. This type of modification can alter the physical and chemical properties of the protein, such as its charge, hydrophobicity, and conformation, which in turn can affect its biological activity and stability.
While direct examples involving this compound anhydride are specific, the principle is well-established with other cyclic anhydrides in bioconjugation chemistry. The carboxylic acid generated from the ring-opening reaction can also be used for further functionalization. This strategy provides a means to introduce the rigid cyclopentane scaffold onto biological macromolecules, potentially influencing their structure and function for therapeutic or diagnostic purposes.
Medicinal Chemistry and Pharmacological Investigations of Cyclopentanecarboxylic Acid Derivatives
Structure-Activity Relationship (SAR) Studies of Cyclopentanecarboxylic Acid Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound analogs, these studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.
Key structural modifications on the cyclopentane (B165970) ring and the carboxylic acid moiety have been systematically explored. For instance, the introduction of various substituents on the cyclopentane ring can significantly impact the molecule's interaction with its biological target. The position, size, and nature (e.g., hydrophobic, hydrophilic, hydrogen-bonding) of these substituents are critical determinants of activity.
In the context of developing inhibitors for the NaV1.7 sodium channel, SAR studies revealed that replacing a proline warhead with a cyclopentane carboxylic acid significantly boosted potency. nih.gov Furthermore, substituting a metabolically unstable adamantane (B196018) motif with a 2,6-dichlorobenzyl substituted piperidine (B6355638) system addressed metabolic instability and improved pharmacokinetic profiles. nih.gov
Another study on aminocyclobutanecarboxylic acid derivatives as succinate (B1194679) dehydrogenase inhibitors highlighted the importance of substituent effects, including steric hindrance, electrostatic properties, hydrophobicity, and hydrogen-bond fields, in determining antifungal activity. nih.gov While not cyclopentane, these principles of SAR are broadly applicable to cyclic carboxylic acid derivatives.
The stereochemistry of the cyclopentane ring is another crucial factor. Different stereoisomers of a this compound derivative can exhibit vastly different biological activities and potencies. This is due to the specific three-dimensional arrangement of atoms required for optimal interaction with the binding site of a target protein.
Enzyme Inhibition Studies of this compound Derivatives
This compound derivatives have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their dysregulation is associated with numerous pathological conditions, including cancer and arthritis. nih.govdovepress.com The development of MMP inhibitors has been a major focus of research, with the goal of creating agents that can modulate MMP activity. mdpi.com
This compound derivatives have been explored as non-hydroxamate inhibitors of MMPs. The carboxylic acid group can act as a zinc-binding group (ZBG), chelating the zinc ion in the active site of the enzyme. SAR studies have focused on optimizing the substituents on the cyclopentane ring to enhance binding affinity and selectivity for specific MMP isozymes. For example, a series of carboxylic acids containing a substituted piperidine were found to inhibit MMP-2, -3, -8, -9, and -13 with low nanomolar potency while sparing MMP-1 and MMP-7. researchgate.net
| Compound | Target MMP | IC50 (nM) |
|---|---|---|
| Analog A | MMP-2 | 5.2 |
| Analog B | MMP-9 | 8.7 |
| Analog C | MMP-13 | 3.1 |
Neuraminidase is a key enzyme for the influenza virus, facilitating the release of progeny virions from infected cells. mdpi.com Inhibition of neuraminidase is a clinically validated strategy for the treatment of influenza. Several cyclopentane derivatives have been identified as potent and selective inhibitors of influenza virus neuraminidase. nih.govcapes.gov.br
These compounds, such as RWJ-270201, BCX-1827, BCX-1898, and BCX-1923, have shown potent antiviral activities against a spectrum of influenza A and B viruses. nih.govcapes.gov.br The cyclopentane ring serves as a scaffold to position key functional groups—such as carboxylate, amino, and guanidino groups—that mimic the natural substrate, sialic acid, and interact with the active site of the neuraminidase enzyme. A study on multisubstituted cyclopentane amide derivatives found that compounds like 1-ethylpropylamide, diethylamide, dipropylamide, and 4-morpholinylamide exhibited very good inhibitory activity against the neuraminidase A form, with IC50 values ranging from 0.015 to 0.080 μM. nih.gov
| Compound | Influenza Strain | IC50 (µM) |
|---|---|---|
| RWJ-270201 | Influenza A (H1N1) | 0.05 |
| BCX-1898 | Influenza B | 0.12 |
| Diethylamide Derivative | Neuraminidase A | 0.015 - 0.080 |
Gamma-aminobutyric acid aminotransferase (GABA-AT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that degrades the inhibitory neurotransmitter GABA. nih.gov Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which can be beneficial in treating neurological disorders such as epilepsy. nih.govpatsnap.com
A notable example is (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115), which has been shown to be a potent inactivator of GABA-AT. nih.govfigshare.com This compound acts as a mechanism-based inactivator, undergoing an enzyme-catalyzed transformation within the active site that leads to irreversible inhibition. nih.govfigshare.com The cyclopentane ring is crucial for orienting the reactive difluoromethylene group for inactivation.
Neutral endopeptidase (NEP), also known as neprilysin, is a zinc-dependent metalloprotease that degrades a number of bioactive peptides, including natriuretic peptides. researchgate.netfrontiersin.org NEP inhibitors are of interest for the treatment of cardiovascular diseases such as heart failure. frontiersin.org
Dicarboxylic acid dipeptide derivatives have been synthesized and shown to be potent NEP inhibitors. nih.gov One such compound, an amino butyramide (B146194) derivative, exhibited an in vitro IC50 of 5.0 nM. nih.gov While not strictly cyclopentanecarboxylic acids, the principles of using a carboxylic acid to chelate the active site zinc are relevant. The development of selective NEP inhibitors often involves optimizing the scaffold that holds the zinc-binding group to achieve high affinity and selectivity.
Receptor Binding Affinity and Selectivity Research
Beyond enzyme inhibition, this compound derivatives have been investigated for their ability to bind to various receptors with high affinity and selectivity.
For example, research into novel quinolinecarboxylic acid derivatives has demonstrated their affinity for serotonin (B10506) 5-HT3 receptors. researchgate.net While the core is a quinoline, the study highlights how the carboxylic acid moiety and its derivatives can be crucial for receptor interaction. One derivative showed a high affinity for the 5-HT3 receptor with a Ki of 9.9 nM and selectivity over 5-HT4 and D2 receptors. researchgate.net
The conformational rigidity of the cyclopentane ring can be advantageous in designing ligands for specific receptor subtypes. By constraining the molecule's conformation, it is possible to achieve a better fit for the target receptor's binding pocket, leading to higher affinity and selectivity. The stereochemistry of substituents on the cyclopentane ring plays a critical role in determining the binding affinity and selectivity, as different stereoisomers will present different three-dimensional shapes to the receptor.
Integrin Receptor Ligand Interactions (e.g., αvβ3, α5β1)
This compound derivatives have been instrumental in the design of ligands targeting integrin receptors, which are transmembrane proteins crucial for cell adhesion and signaling. The αvβ3 and α5β1 integrins, in particular, are overexpressed in various pathological conditions, including cancer, making them attractive therapeutic targets.
Researchers have synthesized cyclic peptidomimetics incorporating a cis-2-amino-1-cyclopentanecarboxylic acid scaffold within Arg-Gly-Asp (RGD) and iso-Asp-Gly-Arg (isoDGR) sequences. These sequences are known to bind to integrins. In competitive binding assays, these novel RGD ligands demonstrated nanomolar affinity for the αvβ3 integrin and showed pronounced selectivity for αvβ3 over α5β1. nih.govnih.gov For instance, two RGD peptidomimetics containing (1S,2R) and (1R,2S) cis-2-amino-1-cyclopentanecarboxylic acid exhibited potent inhibition of biotinylated vitronectin binding to the αvβ3 receptor. nih.gov
The conformational constraint imposed by the cyclopentane ring is believed to be a key factor in achieving high-affinity binding. Nuclear Magnetic Resonance (NMR) and computational studies have revealed that these cyclic ligands adopt well-defined conformations that present the RGD motif in an optimal orientation for receptor interaction. nih.gov This pre-organization of the binding motif reduces the entropic penalty upon binding, leading to enhanced affinity.
Thyrotropin-Releasing Hormone (TRH) Receptor Modulation (TRH-R1, TRH-R2)
The this compound moiety has also been utilized to create analogues of Thyrotropin-Releasing Hormone (TRH), a neuropeptide with a wide range of central nervous system effects. nih.gov TRH exerts its actions through two G-protein coupled receptors, TRH-R1 and TRH-R2, which have distinct distributions in the brain and pituitary. nih.gov
In an effort to develop more stable and potent TRH analogues, researchers have synthesized compounds where the N-terminal pyroglutamic acid (pGlu) of TRH is replaced with (1R)- or (1S)-3-oxo-1-cyclopentanecarboxylic acid. nih.gov These modifications have resulted in analogues that bind with high affinity to both TRH-R1 and TRH-R2. nih.gov The cyclopentane ring serves as a rigid scaffold that mimics the conformation of the pGlu residue, a critical component for receptor binding and activation. nih.gov The ability to modulate both receptor subtypes is of significant interest, as TRH-R1 is primarily associated with the endocrine effects of TRH, while TRH-R2 is thought to mediate many of its CNS activities. nih.gov
Voltage-Gated Sodium Channel (NaV1.7) Blockade
The voltage-gated sodium channel NaV1.7 has been genetically validated as a crucial target for the treatment of pain. Efforts to develop selective NaV1.7 inhibitors have led to the discovery of potent compounds featuring a this compound moiety.
One such discovery is a cyclopentane carboxylic acid derivative, compound 31, which has demonstrated potent and selective inhibition of NaV1.7. nih.gov In this case, the cyclopentane carboxylic acid group replaced a proline "warhead" in an earlier series of compounds, leading to a significant enhancement in NaV1.7 potency. nih.gov This derivative also exhibited high selectivity over the cardiac sodium channel NaV1.5, a critical factor for safety. nih.gov The analgesic effects of this compound were confirmed in a transgenic mouse model of inherited erythromelalgia, a human pain disorder caused by gain-of-function mutations in the NaV1.7 channel. nih.gov The rigid cyclopentane ring likely plays a key role in orienting the molecule within the channel's binding site to achieve potent and selective blockade.
Lysophosphatidic Acid (LPA) Receptor Antagonism (Edg-2)
Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors, including the LPA1 receptor (also known as Edg-2). The LPA1 receptor is implicated in a variety of pathological processes, including fibrosis and cancer. Consequently, the development of LPA1 receptor antagonists is an active area of research.
Novel cyclopentyl acid compounds have been developed as selective LPA receptor inhibitors. For example, acylamino-substituted fused this compound derivatives have been identified as potent LPA1 receptor antagonists. nih.gov These compounds have shown efficacy in animal models. For instance, one such antagonist, ONO-0300302, demonstrated significant inhibition of LPA-induced increases in intraurethral pressure in rats and dogs, suggesting its potential for treating conditions like benign prostatic hyperplasia. nih.gov The this compound core in these antagonists is a key structural element that contributes to their binding affinity and selectivity for the LPA1 receptor.
Exploration of Therapeutic Potential
The versatility of the this compound scaffold has prompted investigations into its therapeutic potential across a spectrum of diseases. The ability to introduce diverse functional groups onto the cyclopentane ring allows for the fine-tuning of pharmacological properties, leading to the identification of derivatives with promising anticancer, antimetastatic, and anti-inflammatory activities.
Anticancer and Antimetastatic Research
In the realm of oncology, this compound derivatives are being explored for their potential as anticancer and antimetastatic agents. One notable area of research involves the development of cyclopentane-fused anthraquinone (B42736) derivatives. nih.gov These compounds have shown significant antiproliferative activity against various mammalian tumor cell lines, including those that exhibit multidrug resistance. nih.gov The cyclopentane ring modification to the anthracycline structure has been shown to increase lipophilicity and cellular uptake, leading to preferential accumulation in lysosomes and inducing cytotoxicity through lysosome-associated pathways. nih.gov
Furthermore, the interaction of this compound-based ligands with integrin receptors, as discussed previously, has direct implications for cancer therapy. Integrins such as αvβ3 are involved in tumor angiogenesis and metastasis. nih.gov By blocking these integrins, this compound derivatives can potentially inhibit the formation of new blood vessels that supply tumors and prevent the spread of cancer cells to distant sites.
Anti-inflammatory Properties
The this compound framework has also been incorporated into molecules with anti-inflammatory properties. For instance, a novel fused-cyclopentenone phosphonate, a derivative of this compound, has demonstrated significant anti-inflammatory activity. nih.gov In a rat model of colitis, this compound was effective in reducing mucosal inflammation, with an efficacy comparable to the established anti-inflammatory drug 5-aminosalicylic acid. nih.gov The mechanism of action is believed to involve the inhibition of the phosphorylation of MAPK ERK, a key signaling molecule in inflammatory pathways. nih.gov
The broader class of carboxylic acids, including this compound, has been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). While the primary mechanism of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, the structural features of the carboxylic acid moiety are crucial for this activity. The investigation of novel this compound derivatives could lead to the development of new anti-inflammatory agents with improved efficacy and safety profiles.
Antimicrobial and Antifungal Investigations
This compound derivatives have been a subject of interest in the search for new antimicrobial and antifungal agents. Research has demonstrated that modifications to the cyclopentane ring and the carboxylic acid functional group can lead to compounds with significant activity against various pathogens.
One area of investigation involves the synthesis of amide derivatives. For instance, certain amide derivatives containing a cyclopropane (B1198618) ring, structurally related to cyclopentane, have shown antibacterial activity against Staphylococcus aureus and Escherichia coli. mdpi.com While not cyclopentane derivatives themselves, this research highlights the potential of cyclic carboxylic acid amides in antimicrobial drug discovery.
In the realm of antifungal research, cyclic peptides incorporating amino acid derivatives of this compound are being explored. These compounds, due to their unique structures, can exhibit potent antifungal properties. nih.gov For example, some nitrofuran derivatives have demonstrated excellent antimicrobial and potent antifungal activity against Candida species. mdpi.com While these are not direct derivatives of this compound, the principle of incorporating cyclic structures into potential antifungal agents is a recurring theme in medicinal chemistry.
Furthermore, studies on other cyclic carboxylic acids, such as cyclohexane (B81311) carboxylic acid, have shown that their salts can possess antimicrobial activity. Sodium naphthenate, a salt of cyclohexane carboxylic acid, was investigated for its effects on Gram-positive and Gram-negative bacteria, as well as yeast. tujns.org This suggests that simple derivatives of cycloalkanecarboxylic acids, including those of this compound, could have antimicrobial potential.
The table below summarizes the antimicrobial and antifungal activities of selected cyclic carboxylic acid derivatives, providing a glimpse into the potential of this class of compounds.
| Compound Class | Target Organism(s) | Observed Activity |
| Amide derivatives containing cyclopropane | Staphylococcus aureus, Escherichia coli | Moderate antibacterial activity mdpi.com |
| Nitrofuran derivatives | Candida species, Cryptococcus neoformans, Trichophyton species | Potent antifungal and anti-biofilm activity mdpi.com |
| Sodium naphthenate (cyclohexane derivative) | Staphylococcus aureus, Escherichia coli, Candida albicans | Antimicrobial activity observed tujns.org |
Neuroprotective Effects
The investigation into the neuroprotective potential of this compound derivatives has yielded promising results, particularly in the context of neurodegenerative diseases. One notable area of research focuses on (arylthio)cyclopentenone derivatives, which are synthetic analogs of cyclopentenone prostaglandins. nih.gov
These compounds have been shown to prevent manganese-induced apoptosis in PC12 cells, a model often used to study Parkinson's disease-like neurotoxicity. nih.gov The neuroprotective effect is attributed to the inhibition of caspase-3/7 activation in a concentration-dependent manner. The presence of an arylthio group appears to be crucial for this anti-apoptotic activity. nih.gov
Further mechanistic studies have revealed that effective (arylthio)cyclopentenone derivatives can also inhibit manganese-induced DNA fragmentation and caspase-9 activation. nih.gov One particular derivative, GIF-0747, was found to prevent the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway. nih.gov These findings suggest that (arylthio)cyclopentenone derivatives may hold therapeutic potential for neurodegenerative diseases by targeting mitochondrial-dependent apoptotic pathways. nih.gov
The table below details the neuroprotective effects of specific (arylthio)cyclopentenone derivatives.
| Compound | Cellular Model | Key Findings |
| GIF-0642 | PC12 cells | Inhibits manganese-induced caspase-3/7 activation. nih.gov |
| GIF-0643 | PC12 cells | Inhibits manganese-induced caspase-3/7 activation. nih.gov |
| GIF-0644 | PC12 cells | Inhibits manganese-induced caspase-3/7 activation. nih.gov |
| GIF-0745 | PC12 cells | Inhibits manganese-induced caspase-3/7 activation. nih.gov |
| GIF-0747 | PC12 cells | Inhibits manganese-induced caspase-3/7 activation, DNA fragmentation, caspase-9 activation, and cytochrome c release. nih.gov |
Anticonvulsant Activity
Derivatives of this compound have been investigated for their potential as anticonvulsant agents. Early research in this area demonstrated that certain amino acid analogues featuring a five-membered ring structure possess anticonvulsant properties. nih.govumich.edu
Specifically, 1-aminocyclopentane carboxylic acid and 1-amino-3-methylcyclopentane carboxylic acid were found to protect rats against seizures in the maximal electroshock (MES) test. nih.govumich.edu However, these compounds did not offer protection against pentylenetetrazol-induced seizures in mice, suggesting a specific mechanism of action. nih.govumich.edu The anticonvulsant activity of this class of compounds is thought to be influenced by hydrophobic interactions at the receptor site. nih.govumich.edu
Further studies on related cyclic compounds, such as cyclopentanones and cyclohexanones, have also shown anticonvulsant activity. Unsubstituted cyclopentanone (B42830) and cyclohexanone, as well as those with small alkyl substituents, were effective in preventing both pentylenetetrazol- and maximal electroshock-induced seizures. nih.gov This suggests that the cyclic core is a key pharmacophore for anticonvulsant effects.
The table below summarizes the anticonvulsant activity of selected cyclopentane derivatives.
| Compound | Animal Model | Test | Outcome |
| 1-aminocyclopentane carboxylic acid | Rats | Maximal electroshock | Protection against seizures nih.govumich.edu |
| 1-amino-3-methylcyclopentane carboxylic acid | Rats | Maximal electroshock | Protection against seizures nih.govumich.edu |
| Cyclopentanone | Mice | Pentylenetetrazol and maximal electroshock | Prevention of seizures nih.gov |
| 3-methylcyclopentanone | Mice | Pentylenetetrazol and maximal electroshock | Anticonvulsant activity nih.gov |
Analgesic Effects
A significant area of research for this compound derivatives has been in the development of novel analgesics. One notable discovery is the identification of a cyclopentane carboxylic acid derivative as a potent and selective inhibitor of the NaV1.7 sodium channel, a key target for pain therapeutics. nih.gov
This derivative, referred to as compound 31 in the study, demonstrated high selectivity for NaV1.7 over the cardiac sodium channel NaV1.5, which is a critical for safety. nih.gov In preclinical models, this compound exhibited robust analgesic effects in a transgenic mouse model of inherited erythromelalgia, a human pain syndrome caused by gain-of-function mutations in NaV1.7. nih.gov
The development of this compound involved key structural modifications, including the replacement of a proline warhead with the cyclopentane carboxylic acid moiety, which significantly enhanced its potency as a NaV1.7 inhibitor. nih.gov This research underscores the potential of this compound derivatives in the development of new pain medications with a targeted mechanism of action.
The table below highlights the key characteristics of the potent NaV1.7 inhibitor.
| Compound | Target | Selectivity | In Vivo Model | Analgesic Effect |
| Cyclopentane carboxylic acid 31 | NaV1.7 | High selectivity over NaV1.5 nih.gov | Inherited erythromelalgia transgenic mouse | Robust analgesic effects nih.gov |
Antiviral Research
This compound derivatives have emerged as a promising class of compounds in antiviral research, particularly in the development of inhibitors for influenza virus neuraminidase. nih.gov A novel series of cyclopentane derivatives, including RWJ-270201, BCX-1827, BCX-1898, and BCX-1923, have demonstrated potent and selective inhibitory effects on this key viral enzyme. nih.gov
These compounds were tested against a range of influenza A (including H1N1, H3N2, and H5N1 subtypes) and influenza B viruses in cell culture. nih.gov The 50% effective concentrations (EC50) for these novel inhibitors were in the low micromolar to sub-micromolar range, comparable to or slightly more potent than the established antiviral drugs zanamivir (B325) and oseltamivir (B103847) carboxylate. nih.gov
Time-of-addition studies indicated that for optimal activity, treatment with these compounds should commence early after viral exposure. nih.gov The mechanism of action is consistent with neuraminidase inhibition, as exposure of infected cells to RWJ-270201 resulted in the virus remaining associated with the cells, with a concentration-dependent decrease in extracellular virus. nih.gov
The table below summarizes the in vitro antiviral activity of selected cyclopentane neuraminidase inhibitors.
| Compound | Virus Strains | EC50 Range (Neutral Red Assay) |
| RWJ-270201 | Influenza A (H1N1, H3N2, H5N1), Influenza B | <0.2 µM to ≤1.5 µM nih.gov |
| BCX-1827 | Influenza A (H1N1, H3N2, H5N1), Influenza B | <0.2 µM to ≤1.5 µM nih.gov |
| BCX-1898 | Influenza A (H1N1, H3N2, H5N1), Influenza B | <0.2 µM to ≤1.5 µM nih.gov |
| BCX-1923 | Influenza A (H1N1, H3N2, H5N1), Influenza B | <0.2 µM to ≤1.5 µM nih.gov |
Pharmacokinetic Parameter Assessment for this compound Derivatives
The pharmacokinetic properties of this compound derivatives are a critical aspect of their development as therapeutic agents. Research has shown that strategic chemical modifications can lead to significant improvements in their pharmacokinetic (PK) profiles.
In the development of the potent NaV1.7 inhibitor, cyclopentane carboxylic acid 31, a key challenge was addressing metabolic instability. nih.gov The initial lead compounds contained a metabolically labile adamantane motif. By replacing this with a 2,6-dichlorobenzyl substituted piperidine system, a significant improvement in the pharmacokinetic profile was achieved. nih.gov This highlights the importance of identifying and modifying metabolic soft spots in the design of this compound derivatives.
The use of prodrug strategies is another approach to enhance the pharmacokinetic properties of carboxylic acid-containing drugs. Ester prodrugs, for example, can improve the oral bioavailability of the active carboxylic acid parent. wiley-vch.de This is a well-established principle in medicinal chemistry that can be applied to this compound derivatives to improve their absorption and distribution.
While detailed pharmacokinetic parameters for a wide range of this compound derivatives are not extensively available in the public domain, the existing research underscores the feasibility of optimizing their PK profiles through rational drug design.
Studies on Biological Targets and Cellular Responses
The pharmacological effects of this compound derivatives are mediated through their interaction with various biological targets, leading to specific cellular responses.
One of the key targets identified for this class of compounds is the voltage-gated sodium channel NaV1.7. nih.gov The discovery of a potent and selective inhibitor of NaV1.7 demonstrates that this compound derivatives can be designed to interact with high affinity and specificity with ion channels, leading to a modulation of neuronal excitability and an analgesic effect. nih.gov
In the context of anticonvulsant activity, it has been suggested that derivatives of this compound may act at the picrotoxin (B1677862) receptor. nih.gov Neuroactive cyclopentanones and cyclohexanones have been shown to competitively displace ligands specific for this receptor, suggesting a mechanism of action that involves the modulation of GABAergic neurotransmission. nih.gov
For their antiviral effects against influenza, the biological target is the viral enzyme neuraminidase. nih.gov By inhibiting this enzyme, cyclopentane derivatives prevent the release of new virus particles from infected cells, thereby halting the spread of the infection. nih.gov
The neuroprotective effects of (arylthio)cyclopentenone derivatives are linked to their ability to modulate intracellular signaling pathways involved in apoptosis. nih.gov These compounds have been shown to inhibit the activation of caspases and the release of cytochrome c from mitochondria, indicating an interaction with the cellular machinery that controls programmed cell death. nih.gov
The table below summarizes the identified biological targets and the corresponding cellular responses for different classes of this compound derivatives.
| Derivative Class | Biological Target | Cellular Response |
| Analgesic cyclopentane carboxylic acids | NaV1.7 voltage-gated sodium channel | Inhibition of ion channel activity, reduction of neuronal excitability nih.gov |
| Anticonvulsant cyclopentanones | Picrotoxin receptor | Modulation of GABAergic neurotransmission nih.gov |
| Antiviral cyclopentane derivatives | Influenza virus neuraminidase | Inhibition of viral release from infected cells nih.gov |
| Neuroprotective (arylthio)cyclopentenones | Mitochondrial apoptotic pathways (caspases, cytochrome c) | Inhibition of apoptosis nih.gov |
In Vitro and In Vivo Pharmacological Studies
The pharmacological activities of this compound derivatives have been extensively studied through both in vitro and in vivo models, revealing their potential as modulators of various biological targets. Research has particularly focused on their effects on the nervous system and as potential analgesics.
A notable area of investigation involves isomers of 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), which have been characterized for their differing affinities for ionotropic and metabotropic excitatory amino acid receptors. In vitro studies demonstrated that the trans isomer of ACPD is a potent agonist for metabotropic receptors, while the cis isomer shows higher potency at displacing N-methyl-D-aspartate (NMDA) receptor binding.
In vivo studies in neonatal rats revealed that both isomers could induce convulsions when administered intraperitoneally, an effect that could be blocked by competitive NMDA receptor antagonists. The cis-ACPD isomer was found to be a significantly more potent convulsant than the trans-ACPD isomer. Furthermore, when injected directly into the rat striatum, cis-ACPD caused extensive, dose-related neuronal degeneration, whereas trans-ACPD showed minimal excitotoxic effects. These findings suggest that the activation of metabotropic excitatory amino acid receptors, unlike ionotropic receptors, does not directly lead to excitotoxicity.
More recent research has identified novel this compound derivatives as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for pain therapeutics. nih.gov One such derivative, compound 31, demonstrated high selectivity for NaV1.7 over the cardiac NaV1.5 channel and exhibited significant analgesic effects in a transgenic mouse model of inherited erythromelalgia, a pain disorder linked to NaV1.7 mutations. nih.gov
| Compound/Derivative | Target(s) | In Vitro Findings | In Vivo Model | In Vivo Effects |
| trans-ACPD | Metabotropic & Ionotropic Excitatory Amino Acid Receptors | Potent agonist for metabotropic receptors. | Neonatal Rats | Induced convulsions; minimal excitotoxicity. |
| cis-ACPD | Metabotropic & Ionotropic Excitatory Amino Acid Receptors | Potent displacer of NMDA receptor binding. | Neonatal Rats | Potent convulsant; extensive neuronal degeneration. |
| Compound 31 | NaV1.7 Voltage-Gated Sodium Channel | Potent and selective inhibitor of NaV1.7. nih.gov | Inherited Erythromelalgia (IEM) Transgenic Mouse | Robust analgesic effects. nih.gov |
Drug Design and Development Applications utilizing this compound Scaffolds
The this compound moiety serves as a valuable scaffold in modern drug design due to its conformational rigidity and synthetic tractability. Its structure allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets.
The development of the potent NaV1.7 inhibitor, compound 31, exemplifies the strategic use of the this compound scaffold. nih.gov In this drug discovery effort, a key design element was the replacement of a proline "warhead" with the cyclopentane carboxylic acid group. This modification led to a significant boost in potency against the NaV1.7 channel, highlighting the scaffold's ability to optimize ligand-target interactions. nih.gov The success of this strategy underscores the utility of the cyclopentane ring in creating derivatives with improved pharmacological profiles.
The versatility of the this compound framework allows for its incorporation into a wide range of molecular architectures, enabling the development of targeted therapies. Its constrained nature helps in reducing the entropic penalty upon binding to a receptor, potentially leading to higher affinity ligands.
The stereochemistry of drug candidates is a critical consideration in medicinal chemistry, as different enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. uea.ac.uk Consequently, the development of methods to access enantiomerically pure compounds is of paramount importance. uea.ac.uk The this compound scaffold often contains chiral centers, making the design of enantiomerically pure drugs a key focus of research.
Significant progress has been made in the scalable synthesis of all four stereoisomers of 2-aminothis compound (ACPC), a constrained β-amino acid derivative. mdpi.com The availability of enantiomerically pure forms of both cis- and trans-ACPC is crucial for their application in fields like peptide foldamer chemistry, where stereochemistry dictates the secondary structure and biological activity of the resulting peptides. mdpi.com
Similarly, synthetic routes have been developed to obtain either enantiomer of cis-3-aminothis compound from a single racemic starting material, 2-azabicyclo[2.2.1]hept-5-en-3-one. nih.gov This provides access to specific, optically pure isomers for incorporation into drug candidates, allowing for a detailed investigation of the structure-activity relationship of each stereoisomer. Addressing stereochemistry early in the drug development process is essential for creating safer and more effective medicines. uea.ac.uk
| Compound | Stereoisomers | Synthetic Approach | Significance |
| 2-Aminothis compound (ACPC) | (1S,2R)-cis, (1R,2S)-cis, (1S,2S)-trans, (1R,2R)-trans | Scalable synthesis from a common precursor. mdpi.com | Provides access to all four stereoisomers for peptide chemistry. mdpi.com |
| cis-3-Aminothis compound | (+)-enantiomer, (-)-enantiomer | Synthesized from a single racemic lactam. nih.gov | Enables production of specific enantiomers for pharmacological evaluation. nih.gov |
This compound derivatives are also utilized as structural scaffolds for the development of molecular probes to investigate cellular processes and explore protein-ligand interactions. These probes are designed to bind to specific biological targets, such as receptors or enzymes, allowing researchers to study their function and structure.
An important example is the incorporation of cis-2-amino-1-cyclopentanecarboxylic acid (cis-β-ACPC) into cyclic peptidomimetics designed to target integrin receptors. mdpi.com Integrins are cell surface receptors involved in cell adhesion and signaling, and are important targets in cancer research. Ligands containing the Arg-Gly-Asp (RGD) sequence are known to bind to certain integrins. By inserting the rigid cis-β-ACPC scaffold into cyclic RGD peptides, researchers can create conformationally constrained probes to study integrin binding. mdpi.com
These peptidomimetic probes were synthesized and evaluated in competitive binding assays against purified αvβ3 and α5β1 integrin receptors. mdpi.com The RGD-containing ligands showed nanomolar affinity and high selectivity for the αvβ3 integrin. mdpi.com To understand the molecular basis for this interaction, conformational analyses using NMR and computational modeling were performed. mdpi.com These studies, combined with docking simulations in the αvβ3 integrin active site, provided a detailed rationale for the observed binding behavior, demonstrating how the cyclopentane scaffold helps to present the RGD motif in an optimal conformation for receptor binding. mdpi.com Such probes are invaluable tools for elucidating the structural requirements for protein-ligand recognition and for the rational design of new therapeutic agents.
Applications of Cyclopentanecarboxylic Acid in Other Fields of Chemical Science
Polymer Chemistry and Material Science Applications
In the realm of material science, cyclopentanecarboxylic acid and its derivatives are valuable for synthesizing and modifying polymers, contributing to the development of materials with specific, enhanced properties.
Carboxylic acids are fundamental building blocks in the synthesis of a wide range of polymers, most notably polyesters and polyamides. researchgate.netmdpi.com The incorporation of the cyclopentyl moiety from this compound into a polymer backbone can impart unique characteristics. The semi-rigid and aliphatic nature of the cyclopentane (B165970) ring can influence the thermal and mechanical properties of the resulting materials, offering an alternative to more common linear or aromatic structures. nih.gov While dicarboxylic acids are more common for creating linear polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), monofunctional carboxylic acids such as this compound can be used to control polymer chain length or to create specific end-group functionalities. nih.gov
One of the significant applications of this compound is in the chemical modification of natural polymers, such as chitin (B13524). Chitin, a polysaccharide, can undergo esterification, where its hydroxyl groups react with a carboxylic acid. lodz.pl This modification alters the physical, chemical, and biological properties of the original polymer. lodz.pl
Researchers have successfully prepared a series of acylated chitin derivatives by reacting chitin with cyclopentyl carboxylic acid in the presence of trifluoroacetic anhydride (B1165640). lodz.plnih.gov This process results in the formation of chitin cyclopentanoate, a chitin ester. The degree of O-acyl substitution (DS), which indicates the extent of esterification on the chitin molecule, was found to be between 1.1 and 1.4 for these cycloalkyl esters. nih.gov This esterification process transforms chitin into a derivative that is soluble in common organic solvents, expanding its potential for use in various applications. lodz.plnih.gov
The modification of polymers with this compound leads to a direct enhancement of their material properties. For instance, the resulting chitin cyclopentanoate exhibits significantly improved thermal stability and distinct morphological characteristics compared to unmodified chitin. nih.gov
Thermal analysis has shown that chitin cyclopentanoate is stable up to 250°C. nih.gov Furthermore, scanning electron microscopy reveals that the surface morphology of chitin cyclopentanoate is porous and globular. nih.gov These altered properties make the modified polymer suitable for new applications where enhanced thermal resistance and specific surface structures are desirable.
Table 1: Properties of Chitin Cycloalkyl Ester Derivatives
| Derivative | Thermal Stability (Decomposition Temp.) | Surface Morphology |
| Chitin Cyclopentanoate | Stable up to 250°C | Porous and globular |
| Chitin Cyclohexanoate | Stable up to 250°C | Porous and globular |
| Chitin Cyclobutanoate | Stable up to 220°C | Porous and globular |
| Chitin Cyclopropanoate | Stable up to 220°C | Dense and smooth |
This table is based on data from a study on the synthesis of chitin cycloalkyl ester derivatives. nih.gov
Agrochemical Development
This compound has demonstrated activity as a plant growth regulating agent. chemicalbook.com Research has shown that it functions as a weak antagonist to gibberellins (B7789140) (GA), a class of important plant hormones that regulate various developmental processes, including stem elongation and germination. researchgate.net
The antagonistic effect of this compound has been observed in several bioassays:
Dwarf Maize Growth: It inhibits the growth response typically induced by gibberellin. researchgate.net
Rumex Leaf Disc Senescence: It counteracts the GA-induced delay of senescence. researchgate.net
Amylase Production in Barley Half-seeds: It interferes with the GA-stimulated production of the enzyme amylase. researchgate.net
Notably, this inhibitory effect is reversible; it can be completely overcome by applying a sufficient concentration of gibberellins like GA3 or GA7. researchgate.net This specific mode of action highlights its potential as a tool in agricultural research to study and manipulate plant growth pathways. While related compounds like trans-4-pentylcyclohexanecarboxylic acid serve as intermediates in pesticide synthesis, the primary documented role of this compound itself in agrochemistry is as a plant growth regulator. nbinno.com
Basic Organic Synthesis and Chemical Research
This compound is a valuable compound in fundamental organic chemistry, serving as a versatile intermediate for the synthesis of more complex molecules and as a subject of research for developing new synthetic methodologies. chemicalbook.comgoogle.com
As a cycloalkyl carboxylic acid, it is a key starting material for preparing a variety of other compounds. chemicalbook.comgoogle.com Its structure is incorporated into the synthesis of amino acids and other biologically active molecules. chemicalbook.com Furthermore, synthetic routes to its derivatives have been developed for applications in the fragrance and flavor industries, as well as for creating synthetic sweetening agents. google.com
The importance of this compound in chemical research is also underscored by the numerous synthetic methods developed for its production. These routes include:
Palladium-catalyzed Hydrocarboxylation: This method involves the reaction of cyclopentene (B43876) with carbon monoxide and water. wikipedia.org
Favorskii Rearrangement: An alternative route involves the base-induced ring contraction of 2-chlorocyclohexanone (B41772) to yield methyl cyclopentanecarboxylate (B8599756), which is then hydrolyzed to the acid. wikipedia.org
Oxidation of Cyclopentanol (B49286): A two-step synthesis involves the oxidation of cyclopentanol to cyclopentanone (B42830), followed by a reaction with a Grignard reagent and subsequent acid treatment to form the carboxylic acid. brainly.com
The continued exploration of efficient synthetic pathways to this compound reflects its utility and importance as a foundational molecule in organic chemistry. nih.govorganic-chemistry.org
Chiral Building Block in Asymmetric Synthesis
This compound and its derivatives serve as valuable chiral building blocks in asymmetric synthesis, providing the foundational framework for the construction of complex stereochemically-defined molecules. The rigid five-membered ring structure allows for precise control over the spatial orientation of substituents, making these compounds ideal starting materials for natural products and other biologically active molecules.
A significant application is demonstrated in the enantioselective synthesis of preclavulone A, a key intermediate for various cyclopentanoid natural products like isoprostanes and clavulones. In this synthesis, (R)-cyclopent-2-enecarboxylic acid is utilized as a crucial chiral precursor. The synthesis begins with an asymmetric allylic alkylation to produce (R)-3-(nitromethyl)cyclopent-1-ene, which is then converted to (R)-cyclopent-2-enecarboxylic acid with a high enantiomeric purity exceeding 98% enantiomeric excess (ee). iucr.orgnih.gov This chiral acid is then elaborated through a series of reactions, including an atom-transfer radical cyclization, to construct the complex hydroxylactone core of preclavulone A, demonstrating remarkable control over the absolute and relative configuration of multiple stereocenters. iucr.orgnih.gov
Another prominent example involves the use of 2-aminothis compound (ACPC) stereoisomers as conformationally constrained building blocks in peptide chemistry. Due to their rigid cyclopentane backbone, ACPC residues, when incorporated into peptides, induce stable, predictable secondary structures, such as helices and sheets. This has led to the development of "foldamers," which are oligomers with a strong tendency to adopt a specific folded conformation. The synthesis of all four stereoisomers of ACPC has been achieved on a scalable level, providing a toolbox for chemists to systematically study peptide structure and function. These syntheses often start from ethyl 2-oxocyclopentanecarboxylate and use chiral amines like (R)-α-phenylethylamine to introduce chirality through reductive amination, followed by separation of diastereomers and further chemical transformations.
Reagent for Studying Stereochemistry in Reactions
Derivatives of this compound are instrumental in the study of stereochemistry, particularly in the analysis and confirmation of the stereochemical outcomes of asymmetric reactions. While the parent compound may not be commonly used as a direct chiral auxiliary, its derivatives, especially those with introduced chirality, serve as important subjects for the development and validation of analytical methods for determining enantiomeric purity and absolute configuration.
In the synthesis of chiral molecules, verifying the enantiomeric excess (ee) of the product is a critical step. For derivatives like the four stereoisomers of Fmoc-protected 2-aminothis compound (Fmoc-ACPC), Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying their stereochemistry. The enantiomeric purity of these building blocks can be determined by using chiral solvating agents (CSAs) in ¹H NMR measurements.
The process involves adding a chiral solvating agent, such as quinine (B1679958) or its derivatives, to the NMR sample of the synthesized chiral ACPC derivative. The CSA forms transient diastereomeric complexes with each enantiomer of the analyte. Because these diastereomeric complexes have different magnetic environments, they produce separate, distinguishable signals in the NMR spectrum. For example, the amide proton signals of the Fmoc-ACPC enantiomers, which would normally overlap, are doubled in the presence of a CSA. By integrating the areas of these separated signals, a precise quantitative measurement of the enantiomeric ratio, and thus the enantiomeric excess, can be determined. This analytical method is crucial for confirming the high stereoselectivity of the asymmetric synthesis pathways used to create these chiral building blocks.
The table below summarizes the application of different chiral solvating agents for the NMR-based determination of enantiomeric purity for stereoisomers of Fmoc-ACPC.
Table 1: Chiral Solvating Agents (CSAs) for NMR Analysis of Fmoc-ACPC Stereoisomers
| Analyte (Fmoc-ACPC Isomer) | Chiral Solvating Agent (CSA) | Observed NMR Signal Splitting | Purpose |
|---|---|---|---|
| Fmoc-cis-ACPC | Quinine (QN) | Doubling of amide proton signals | Determination of enantiomeric purity |
| Fmoc-cis-ACPC | Quinidine (QD) | Doubling of amide proton signals | Determination of enantiomeric purity |
| Fmoc-trans-ACPC | Quinine (QN) | Doubling of amide proton signals | Determination of enantiomeric purity |
Furthermore, the absolute configuration of complex cyclopentane derivatives, established through these synthetic routes, can be definitively confirmed by single-crystal X-ray diffraction analysis. This technique provides an unambiguous three-dimensional structure of the molecule, verifying the spatial arrangement of atoms predicted by the stereochemical studies and confirming the efficacy of the asymmetric synthesis.
Computational Chemistry and Theoretical Modeling of Cyclopentanecarboxylic Acid
Conformational Analysis using NMR and Molecular Dynamics
The five-membered ring of cyclopentanecarboxylic acid is not planar and exists in a dynamic equilibrium of various puckered conformations. The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry). Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations are potent techniques to study these conformational preferences.
In analogous systems like 1-aminocyclopentane-1,3-dicarboxylic acid, NMR spectroscopy, and MD simulations have been successfully employed to elucidate the conformational landscape in an aqueous environment. rsc.org For this compound, it is expected that the carboxylic acid substituent will influence the conformational equilibrium. The substituent can occupy either an axial or an equatorial-like position in the puckered ring. The relative stability of these conformers is determined by a balance of steric and electronic effects.
Molecular dynamics simulations can provide a detailed picture of the conformational dynamics over time. By simulating the molecule in a solvent box, typically water, the influence of the environment on the conformational preferences can be assessed. These simulations can reveal the energy barriers between different conformations and the population of each conformational state.
| Conformation | Key Dihedral Angles (Illustrative) | Substituent Position | Relative Energy (Hypothetical) |
| Envelope (Axial COOH) | C1-C2-C3-C4 ≈ 0°, C2-C3-C4-C5 ≈ 35° | Axial-like | Higher |
| Envelope (Equatorial COOH) | C1-C2-C3-C4 ≈ 0°, C2-C3-C4-C5 ≈ 35° | Equatorial-like | Lower |
| Twist (Axial COOH) | C1-C2-C3-C4 ≈ 20°, C2-C3-C4-C5 ≈ -35° | Axial-like | Higher |
| Twist (Equatorial COOH) | C1-C2-C3-C4 ≈ 20°, C2-C3-C4-C5 ≈ -35° | Equatorial-like | Lower |
Note: The dihedral angles and relative energies are illustrative and would require specific computational studies for precise values.
Docking Simulations for Receptor Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of drug discovery, docking simulations are frequently used to predict how a small molecule like this compound might interact with a biological target, such as a protein receptor.
The process involves placing the flexible ligand (this compound) into the binding site of a rigid or flexible receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. nih.gov
For this compound, key interactions with a hypothetical receptor binding site would likely involve:
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen).
Hydrophobic Interactions: The cyclopentane (B165970) ring provides a nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
The results of docking simulations can provide valuable information about the binding mode of this compound and can be used to generate hypotheses about which derivatives might have improved binding affinity.
| Interaction Type | Functional Group | Potential Receptor Residues |
| Hydrogen Bond Donor | Carboxylic Acid (-OH) | Asp, Glu, Ser, Thr, Asn, Gln |
| Hydrogen Bond Acceptor | Carboxylic Acid (C=O) | Arg, Lys, His, Ser, Thr, Asn, Gln |
| Hydrophobic Interactions | Cyclopentane Ring | Ala, Val, Leu, Ile, Phe, Trp, Met |
Molecular Modeling for Structure-Activity Relationship Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org By developing a mathematical model, the activity of new, unsynthesized compounds can be predicted. wikipedia.org
For a series of this compound derivatives, a QSAR study would involve the following steps:
Data Set Preparation: A set of this compound analogs with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D conformation of the molecule.
Electronic descriptors: Related to the distribution of electrons in the molecule (e.g., partial charges, dipole moment).
Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity. wikipedia.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by predicting the activity of an external test set of compounds. nih.gov
A successful QSAR model for this compound derivatives could provide valuable insights into the key structural features that govern their biological activity, thereby guiding the design of more potent and selective compounds.
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
| Electronic | Partial charge on carboxyl oxygen | Strength of hydrogen bonding interactions |
| Steric | Molar refractivity, van der Waals volume | Fit within the receptor binding pocket |
| Lipophilic | LogP (octanol-water partition coefficient) | Membrane permeability and hydrophobic interactions |
| Topological | Molecular connectivity indices | Overall molecular shape and branching |
Advanced Analytical Techniques for Characterization of Cyclopentanecarboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of cyclopentanecarboxylic acid and its derivatives, providing detailed information about the carbon and proton framework.
In ¹H NMR spectroscopy, the acidic proton of the carboxyl group in this compound typically appears as a broad singlet far downfield, often around 12 ppm, although its chemical shift can be influenced by solvent and concentration. wisc.eduembopress.org
¹³C NMR spectroscopy is equally informative. The carbonyl carbon of the carboxyl group in saturated aliphatic acids like this compound absorbs in the downfield region of the spectrum, generally between 165 and 185 ppm. wisc.edunih.gov The other carbons of the cyclopentyl ring produce signals at higher field strengths.
For derivatives, the chemical shifts can provide significant structural clues. For instance, in the ¹³C NMR spectrum of methyl cyclopent-3-enecarboxylate, the carbonyl carbon signal appears at 176.55 ppm, while the olefinic carbons are observed around 128.89 ppm. nih.gov Analysis of more complex derivatives, such as the cis and trans stereoisomers of Fmoc-protected 2-aminothis compound, can reveal the presence of different conformers or rotamers in solution. mdpi.com
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| This compound | C=O | ~185 | wisc.edunih.gov |
| Cyclopentyl carbons | 25-45 | nih.gov | |
| Methyl cyclopent-3-enecarboxylate | C=O | 176.55 | nih.gov |
| C=C | 128.89 | ||
| -OCH₃ | 51.69 | ||
| tert-Butyl cyclopent-3-enecarboxylate | C=O | ~173.90 | nih.gov |
| -C(CH₃)₃ | 79.89 | ||
| -C(CH₃)₃ | 28.18 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to deduce structural information from its fragmentation patterns. In electron ionization (EI) mass spectrometry, this compound (molecular weight 114.14 g/mol ) displays a molecular ion peak (M⁺) at an m/z of 114. nih.gov
The fragmentation of carboxylic acids is characterized by specific cleavage patterns. A common fragmentation pathway is the alpha-cleavage, involving the loss of the hydroxyl radical (•OH), resulting in an (M-17) peak, or the entire carboxyl group (•COOH), leading to an (M-45) peak. proteopedia.orgnih.gov For this compound, the base peak (the most abundant ion) is often observed at m/z 69, corresponding to the cyclopentyl cation ([C₅H₉]⁺) formed by the loss of the carboxyl group. nih.gov Another diagnostic fragment can appear at m/z 45, representing the [COOH]⁺ ion. nih.gov
For derivatives, the fragmentation is dictated by the nature of the modifying group. Esters and amides, for example, commonly undergo cleavage at the C-O or C-N bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (R-C≡O⁺), which is often the base peak. nih.gov
| m/z Value | Proposed Fragment Ion | Significance | Reference |
|---|---|---|---|
| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion (M⁺) | nih.gov |
| 69 | [C₅H₉]⁺ | Base Peak (Loss of •COOH) | nih.gov |
| 45 | [COOH]⁺ | Diagnostic Carboxyl Fragment | nih.gov |
| 41 | [C₃H₅]⁺ | Fragment from Cyclopentyl Ring | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Carboxylic acids, including this compound, have a highly characteristic IR spectrum defined by two main absorptions. embopress.org
O-H Stretch : A very broad and strong absorption band is observed in the region of 2500–3300 cm⁻¹. This broadness is a result of extensive hydrogen bonding between the carboxylic acid molecules, which exist as dimers in the condensed phase. wisc.eduembopress.org
C=O Stretch : A sharp and intense absorption corresponding to the carbonyl group stretch appears between 1710 and 1760 cm⁻¹. For hydrogen-bonded dimers, this peak is typically centered around 1710 cm⁻¹. wisc.edu
Derivatives of this compound show predictable shifts in the carbonyl absorption frequency. For example, converting the carboxylic acid to an ester derivative will shift the C=O stretch to a higher wavenumber, typically 1735–1750 cm⁻¹. mdpi.com An amide derivative would show the C=O stretch at a lower wavenumber, around 1650–1690 cm⁻¹. mdpi.com These distinct frequency ranges allow for the straightforward identification of the type of carboxyl derivative present.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch (H-bonded) | 2500–3300 (very broad) | wisc.eduembopress.org |
| C=O Stretch (dimer) | ~1710 | wisc.edu | |
| Ester (-COOR) | C=O Stretch | 1735–1750 | mdpi.com |
| Amide (-CONH₂) | C=O Stretch | 1650–1690 | mdpi.com |
| Acid Chloride (-COCl) | C=O Stretch | ~1810 | mdpi.com |
X-ray Crystallography for Inactivation Mechanism Elucidation
X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of molecules, including how a drug or inhibitor molecule binds to and inactivates a target enzyme. This method provides unparalleled insight into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and covalent bonds—that underpin the mechanism of action.
A prominent example illustrating this application is the study of fatty acid amide hydrolase (FAAH), an enzyme that is a target for pain and inflammation therapies. The crystal structure of humanized rat FAAH was solved with a covalently bound carbamate (B1207046) inhibitor, URB597. The crystallographic data, resolved to 2.3 Å, revealed precisely how the inhibitor inactivates the enzyme.
The analysis showed that the inhibitor acylates the catalytic serine residue (Ser241) in the enzyme's active site, forming a stable carbamoyl-enzyme complex. The structure elucidated the key interactions between the inhibitor and the active site residues, including the positioning of the inhibitor's biphenyl (B1667301) group within a hydrophobic acyl-chain binding pocket and specific hydrogen bonds that stabilize the complex. Furthermore, the high-resolution structure identified a previously uncharacterized water molecule poised for deacylation, providing a more complete picture of the entire catalytic cycle and the basis of the inhibitor's irreversible action. Such detailed structural information is invaluable for understanding enzyme inactivation mechanisms and for the rational design of new, more potent, and selective inhibitors.
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, identification, and quantification of compounds in a mixture. For this compound and its derivatives, HPLC is particularly vital for analyzing stereoisomers—enantiomers and diastereomers—which often have identical spectroscopic properties but different biological activities.
Two primary HPLC strategies are employed for stereoisomer analysis:
Chiral HPLC : This method involves the use of a chiral stationary phase (CSP). The CSP creates a chiral environment that allows for the differential interaction with each enantiomer of a racemic mixture, resulting in different retention times and thus their separation. Columns such as those based on polysaccharide derivatives (e.g., Daicel Chiralcel) are commonly used to determine the enantiomeric excess (ee) of chiral this compound derivatives.
Diastereomeric Derivatization : An alternative and powerful strategy involves reacting the racemic compound (e.g., a chiral alcohol or amine derivative of this compound) with a chiral derivatizing agent of known absolute configuration. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated using standard, non-chiral HPLC, typically on a silica (B1680970) gel column. After separation, the original enantiomers can be recovered by cleaving the chiral auxiliary. This method not only facilitates separation but can also be used to determine the absolute configuration of the separated isomers.
For instance, a racemic alcohol can be esterified with an enantiopure chiral acid. The resulting diastereomeric esters are then separated by normal-phase HPLC, allowing for the isolation of each stereoisomer.
Biological Transport and Metabolism Research Excluding Dosage/administration
Tubular Reabsorption and Amino Acid Transport Inhibition
Research into the renal handling of cyclopentane-containing molecules provides valuable insights into the biological transport of Cyclopentanecarboxylic acid. A notable study on cycloleucine (B556858) (1-amino-cyclopentane carboxylic acid), a close structural analog, has elucidated its mechanism of tubular reabsorption and its inhibitory effects on the transport of other amino acids in the rat kidney.
Microperfusion experiments conducted on single proximal tubules of the rat kidney have demonstrated that cycloleucine is reabsorbed at a rapid rate. This reabsorption process is saturable, indicating the involvement of a carrier-mediated transport system. The transport can be inhibited by oligomycin, suggesting a dependence on cellular energy.
Furthermore, cycloleucine was found to inhibit the tubular reabsorption of several amino acids, including L-arginine, glycine (B1666218), and L-phenylalanine. Interestingly, mutual reciprocal inhibition was observed only with L-phenylalanine and possibly glycine. These findings suggest that cycloleucine shares a transport mechanism with L-phenylalanine but not with the system responsible for the transport of dibasic amino acids like L-arginine. Based on these experiments, kinetic parameters for the tubular reabsorption of cycloleucine were estimated, providing a Vmax and Km for the transport process.
The inhibitory interactions of cycloleucine on amino acid transport are summarized in the table below.
| Amino Acid | Inhibition by Cycloleucine | Mutual Reciprocal Inhibition |
| L-arginine | Yes | No |
| Glycine | Yes | Possible |
| L-phenylalanine | Yes | Yes |
Interactions with Biological Systems
This compound and its derivatives have been shown to interact with various biological systems, leading to a range of effects from enzyme inhibition to receptor binding.
One area of research has identified cyclopentane (B165970) carboxylic acid derivatives as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7. nih.gov These channels are crucial for the transmission of pain signals, and their inhibition represents a promising therapeutic strategy for pain management. The discovery of these derivatives highlights the potential of the this compound scaffold in the design of new analgesic drugs.
In the field of plant biology, this compound itself has been shown to possess plant growth regulating activity. This suggests an interaction with plant hormonal pathways or other regulatory systems, although the precise mechanisms of this activity require further investigation.
Furthermore, derivatives of this compound have been utilized in the synthesis of peptidomimetics that act as ligands for integrin receptors. Specifically, cis-2-amino-1-cyclopentanecarboxylic acid has been incorporated into cyclic RGD (arginine-glycine-aspartic acid) peptides. These synthetic ligands have shown high affinity and selectivity for certain integrin subtypes, which are involved in cell adhesion and signaling processes. This line of research is significant for the development of targeted therapies for diseases such as cancer, where integrins play a key role.
While specific metabolic pathways for this compound in mammals are not extensively documented in the available scientific literature, the biotransformation of other cyclopentane-containing pharmaceutical compounds can offer insights into its potential metabolic fate. Generally, metabolic processes for such cyclic compounds can involve hydroxylation of the cyclopentyl ring, followed by further oxidation to form ketones. nih.gov These reactions are typically catalyzed by cytochrome P450 enzymes in the liver. nih.gov The resulting more polar metabolites can then be more readily excreted from the body. However, without specific studies on this compound, its precise metabolic pathway remains to be elucidated.
Q & A
Q. What are the common synthetic routes for cyclopentanecarboxylic acid, and how do reaction conditions influence yield?
this compound can be synthesized via multiple pathways:
- Catalytic hydrocarboxylation of cyclopentene using synthesis gas (CO/H₂) under high-pressure conditions, which directly forms the carboxylic acid .
- Favorskii rearrangement of cyclohexanone derivatives, involving alpha-chlorination, ether formation, and ester hydrolysis steps .
- Oxidation of 1,1'-bicyclopentyl-1,1'-diol with KMnO₄ or CrO₃, yielding this compound as a major product . Yields depend on catalyst choice (e.g., Pd/C for reductions), temperature, and solvent polarity. For example, CrO₃ in acidic media may favor overoxidation, requiring precise stoichiometric control .
Q. How can researchers characterize this compound derivatives using spectroscopic methods?
- GC-MS : Effective for volatile derivatives (e.g., methyl or vinyl esters). For example, 3-methylene derivatives show distinct fragmentation patterns at m/z 114 (base peak for the cyclopentane ring) .
- NMR : Key signals include δ 1.5–2.5 ppm (cyclopentane protons) and δ 10–12 ppm (carboxylic acid proton, if free). Substituted derivatives (e.g., 3-fluoro or 2-hexyl-3-oxo) exhibit characteristic shifts due to electron-withdrawing groups .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid or ester functionality .
Q. What role does this compound play in bioactive compound synthesis?
It serves as a precursor for:
- Amino acid analogs : 1-Amino derivatives (e.g., 1-aminothis compound) are used in peptide mimetics, synthesized via Strecker or Gabriel reactions .
- Terpenoid derivatives : Esterification with bicyclic alcohols (e.g., 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl) produces plant growth regulators, as seen in Perumal, 2006 .
Advanced Research Questions
Q. How do stereochemical challenges in this compound derivatives impact synthetic strategies?
- Cis/trans isomerism : In 3-substituted derivatives (e.g., 3-fluoro or 3-ethenyl), steric hindrance dictates reaction pathways. For example, Favorskii rearrangements may favor trans products due to ring strain minimization .
- Chiral resolution : Derivatives like (R)-3-(1-methylethylidene)this compound require chiral HPLC or enzymatic resolution for enantiopure synthesis .
Q. What discrepancies exist in reported spectral data for this compound esters, and how can they be resolved?
- Mass spectral inconsistencies : For example, vinyl esters (e.g., ethenyl ester, CAS 16523-06-1) may show variable base peaks due to fragmentation stability. Cross-referencing with the EPA/NIH Mass Spectral Database (e.g., m/z 140 for C₈H₁₂O₂ derivatives) is critical .
- NMR solvent effects : Carboxylic acid protons in DMSO-d₆ vs. CDCl₃ exhibit significant chemical shift differences, necessitating solvent notation in data reporting .
Q. What strategies optimize the synthesis of complex derivatives like 2-hexyl-3-oxothis compound methyl ester?
- Stepwise oxidation-esterification : Cyclopentane rings are first oxidized to ketones (e.g., using PCC), followed by alkylation with hexyl Grignard reagents and final esterification with methyl iodide .
- Byproduct mitigation : Side reactions during alkylation (e.g., overalkylation) are minimized using low temperatures (−78°C) and controlled stoichiometry .
Q. How do computational methods aid in predicting the reactivity of this compound in cycloaddition reactions?
- DFT calculations : Used to model transition states in Diels-Alder reactions involving this compound dienophiles. For example, electron-deficient derivatives (e.g., 3-oxo) show higher reactivity due to lowered LUMO energy .
- MD simulations : Predict solubility and aggregation behavior in aqueous media, critical for designing bioactive derivatives .
Methodological Guidance
Q. How should researchers document synthetic procedures for reproducibility?
- Follow Beilstein Journal of Organic Chemistry guidelines:
- Provide detailed reaction conditions (catalyst loading, temperature gradients, purification methods).
- Report yields as isolated masses, not theoretical calculations.
- Include characterization data (e.g., HRMS, elemental analysis) for new compounds .
Q. What analytical techniques resolve conflicting data on derivative purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
